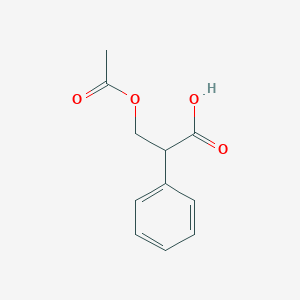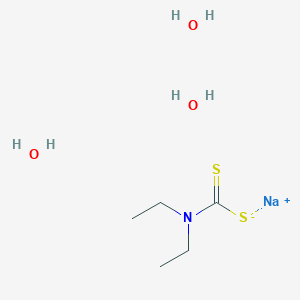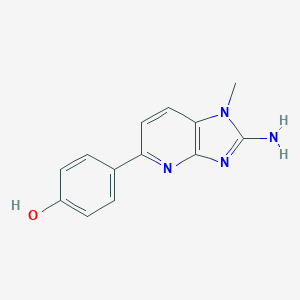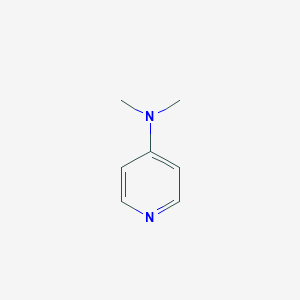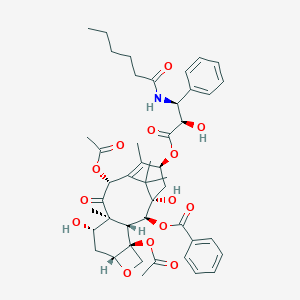
Taxol C
Descripción general
Descripción
Taxol C is a natural product found in Taxus cuspidata, Corylus avellana, and Taxus baccata with data available.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Taxol C es ampliamente utilizado como un agente quimioterapéutico para tratar varios tipos de cáncer . Su principal mecanismo de acción consiste en interrumpir la dinámica de los microtúbulos, lo que conduce al arresto mitótico y la muerte celular .
Modulación del Sistema Inmune
Estudios recientes han demostrado que this compound tiene efectos miméticos del lipopolisacárido (LPS), lo que le permite inducir vías de señalización dependientes del receptor tipo Toll 4 (TLR4) para inducir apoptosis .
Reprogramación de la Polaridad de los Macrófagos
This compound puede reprogramar la polaridad de los macrófagos de un tipo pro-tumoral (M2) a un fenotipo anti-tumoral (M1), lo que aumenta las respuestas inmunitarias para matar las células cancerosas .
Investigación de Biosíntesis
La investigación sobre la biosíntesis de this compound proporciona información sobre la producción de este compuesto y sus complejas interrelaciones necesarias para su desarrollo y producción .
Suministro y Producción
El suministro de this compound es un área de investigación significativa, con estudios que se centran en el cultivo potencial de células vegetales para la producción de Taxanos . La semisíntesis de Taxol y sus análogos también es un área de estudio crucial .
Estudios Clínicos
Los estudios clínicos de this compound se centran en su eficacia como agente anticancerígeno, su biodisponibilidad y los efectos adversos en la salud de los pacientes .
Química Medicinal
La química medicinal de this compound es un campo de estudio significativo, centrándose en su estructura, detección, aislamiento y el desarrollo de sus análogos .
Síntesis Total
Se está llevando a cabo investigación hacia la síntesis total de this compound y sus análogos
Mecanismo De Acción
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Taxol C plays a significant role in biochemical reactions, particularly in the disruption of microtubule dynamics . It interacts with β-tubulin, a protein that forms part of the cellular cytoskeleton . This interaction promotes the assembly of tubulin into microtubules and prevents their dissociation, thereby blocking cell cycle progression and inhibiting the growth of cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by disrupting the normal function of microtubules during cell division . This disruption affects cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to activate the cleavage of procaspases and proapoptotic markers, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound specifically targets the microtubules in cancer cells, preventing them from properly forming and functioning . This disrupts the cell division process, leading to cell death and inhibition of tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that the higher yield of Taxol was acquired after 12 days of fermentation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, pretreatment with 12.8 mg/kg LiCl before each this compound injection rescued the performance in the Displaced Object Recognition task, both at 5 days post-injection and 23 days post-injection .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as geranylgeranyl diphosphate synthase (GGPPS) and taxadiene synthase (TS), which are involved in the biosynthesis of the anti-cancer agent Taxol .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins, affecting its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It is believed that the enzymes involved in the biosynthesis of this compound are located in different organelles, including the endoplasmic reticulum, cytoplasm, and nucleus
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHTXUBGUDGCNQ-IEAAAIHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433334 | |
| Record name | Taxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153415-45-3 | |
| Record name | Taxol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153415-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153415-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Paclitaxel C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5P3TE6LS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Taxol C's activity compare to other taxanes like paclitaxel and docetaxel?
A2: While all three compounds share the ability to stabilize microtubules, research suggests some differences in their downstream effects. In a study using guinea pig cardiac tissue, this compound lacked the cardiotoxic effects observed with paclitaxel []. Further research is needed to fully elucidate the specific differences in their activity profiles and potential clinical implications.
Q2: What is the molecular formula and weight of this compound?
A2: While not explicitly provided in the abstracts, the structure of this compound can be deduced from references to its aglycone and comparisons with other taxanes. It likely shares the core taxane diterpenoid structure with paclitaxel.
Q3: How is this compound synthesized?
A5: this compound has been isolated from natural sources like the bark of Taxus baccata []. Additionally, researchers have successfully synthesized this compound and related compounds from precursors like 10-deacetyl-7-xylosyltaxanes [].
Q4: How do structural modifications of this compound affect its activity?
A6: One notable structural difference between this compound and paclitaxel lies in the side chain attached to the core taxane ring system. Specifically, this compound possesses a hexanoyl group at the C-13 position, distinguishing it from the benzoyl group found in paclitaxel []. This subtle difference in side chain structure might contribute to the observed differences in their pharmacological profiles. N-methylation of this compound, yielding N-methylthis compound, appears to confer cardiodepressant and arrhythmogenic activity similar to paclitaxel [], highlighting the importance of the C-3' amide group for its cardiac safety profile.
Q5: What is known about the stability of this compound?
A5: The abstracts provided do not specifically address the stability of this compound under various conditions. Further investigation is needed to assess its stability profile and guide appropriate formulation strategies.
Q6: What analytical methods are used to characterize and quantify this compound?
A8: Researchers employ various analytical techniques, including HPLC, 1H-NMR, 13C-NMR, and MS, for the characterization and quantification of this compound [, , , , ]. These methods provide valuable insights into its structural properties, purity, and concentration in different matrices.
Q7: What is the in vitro and in vivo efficacy of this compound?
A9: Research has demonstrated the ability of this compound to promote tubulin assembly in vitro []. Additionally, it exhibited potent and selective cytotoxicity in the NCI human cell line screen [], suggesting promising anticancer potential. Further in vitro and in vivo studies are necessary to explore its therapeutic efficacy in detail.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)


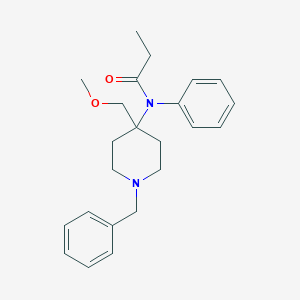

![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)
